Higher Calculated Lipophilicity (XLogP3) Compared to Cyclohexane and Cyclopentane Analogs
The target cycloheptane compound exhibits a computed XLogP3 of 3.3, which is 0.5 log units higher than the cyclohexane analog (2.8) [1][2]. A cyclopentane analog is not registered in PubChem, but the trend of increasing lipophilicity with ring size is well-established for cycloalkane systems. This difference translates to approximately a 3-fold increase in partition coefficient (LogP), which can significantly influence membrane permeability and metabolic clearance [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid; XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.5 (target more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm, PubChem 2024-2026 release |
Why This Matters
A 0.5 logP increase can be the difference between a compound being classified as CNS-penetrant or peripherally restricted, directly guiding lead series selection.
- [1] PubChem. 1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid. Compound Summary CID 122155625. Accessed May 2026. View Source
- [2] PubChem. 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid. Compound Summary CID 84017057. Accessed May 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
